
6-(Dimethylamino)tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)tetracene-5,12-dione is an organic compound with the molecular formula C20H15NO2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group at the 6-position and two ketone groups at the 5 and 12 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with dimethylamine. One common method includes the following steps:
Starting Material: Tetracene-5,12-dione is used as the starting material.
Reaction with Dimethylamine: The tetracene-5,12-dione is reacted with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 60-80°C, for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated tetracene derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)tetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential in anticancer research, particularly in targeting specific proteins within cancer pathways.
Biological Studies: It is used in studies involving DNA interactions and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)tetracene-5,12-dione involves its interaction with molecular targets such as DNA and specific enzymes. In anticancer research, the compound has been shown to interact with DNA via the minor groove, affecting the replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene-5,12-dione: The parent compound without the dimethylamino group.
6,11-Di(thiophen-2-yl)-tetracene-5,12-dione: A pseudo rubrene analogue with thienyl groups.
Pyrimidine-2,4-dione: Another compound with anticancer potential.
Uniqueness
6-(Dimethylamino)tetracene-5,12-dione is unique due to the presence of the dimethylamino group, which enhances its electronic properties and makes it more suitable for applications in organic electronics and medicinal chemistry. Its ability to interact with DNA and enzymes also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
193604-00-1 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
6-(dimethylamino)tetracene-5,12-dione |
InChI |
InChI=1S/C20H15NO2/c1-21(2)18-13-8-4-3-7-12(13)11-16-17(18)20(23)15-10-6-5-9-14(15)19(16)22/h3-11H,1-2H3 |
InChI-Schlüssel |
RKDVQTBAZYOVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


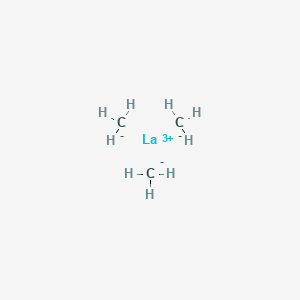
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
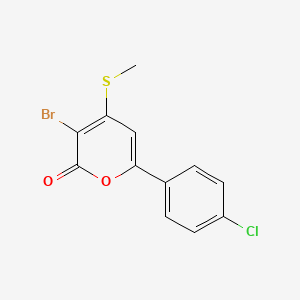
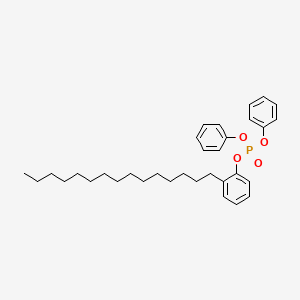
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)
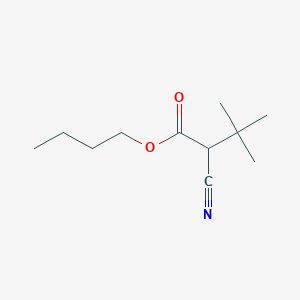
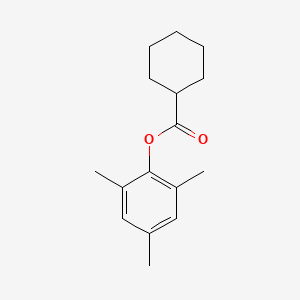

![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

